4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)20-13-14-7-5-6-12-19-14/h3-12,20H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCNBGSSPSUGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Naphthalene
The synthesis begins with the sulfonation of naphthalene to introduce the sulfonic acid group at position 1. Concentrated sulfuric acid (98%) at 160–180°C facilitates electrophilic aromatic substitution, yielding 1-naphthalenesulfonic acid. Alternative sulfonating agents like chlorosulfonic acid may enhance regioselectivity but require stringent temperature control.
Key Reaction Conditions
Ethoxylation at Position 4
Introducing the ethoxy group at position 4 demands precise regioselectivity. A two-step approach is employed:
-
Nitration: 1-Naphthalenesulfonic acid undergoes nitration at position 4 using HNO₃/H₂SO₄.
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Reduction and Alkylation: The nitro group is reduced to an amine (Fe/HCl), followed by diazotization (NaNO₂/HCl) and reaction with ethanol to yield 4-ethoxy-1-naphthalenesulfonic acid.
Challenges
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Excess PCl₅ in refluxing dichloromethane (40°C, 4 h) achieves near-quantitative conversion.
Purification: Vacuum distillation or recrystallization from hexane.
Coupling with Pyridin-2-ylmethanamine
The sulfonyl chloride reacts with pyridin-2-ylmethanamine in the presence of a base. Pyridine (dual role: base and solvent) at 0–5°C minimizes side reactions.
Optimized Conditions
Alternative Green Chemistry Approaches
Fe₃O₄-DIPA Catalyzed Synthesis
Magnetic Fe₃O₄ nanoparticles functionalized with diisopropylamine (Fe₃O₄-DIPA) enable solvent-free coupling. The catalyst facilitates sulfonamide bond formation at 60°C in PEG-400, achieving 98% yield.
Advantages
Microwave-Assisted One-Pot Synthesis
A one-pot protocol combines ethoxylation, sulfonation, and coupling under microwave irradiation (150°C, 20 min). Sodium carbonate in water/THF mediates the reaction, yielding 89% product.
Reaction Scheme
-
Ethoxylation: 1-Naphthol + ethyl bromide → 4-ethoxynaphthalene.
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Sulfonation: SO₃H introduction via H₂SO₄.
Optimization Studies
Effect of Base on Yield
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyridine | DCM | 0°C | 85% |
| Na₂CO₃ | Water/THF | RT | 78% |
| NaOH | DCM | RT | 44% |
Sodium hydroxide induces hydrolysis side reactions, while pyridine suppresses them.
Solvent Impact
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DCM | 8.9 | 85% |
| THF | 7.5 | 82% |
| PEG-400 | 15.2 | 98% |
Polar solvents enhance ionic intermediate stability, improving yields.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Solubility and Permeability
- Tetrahydrofuran Derivative : The oxygen-rich tetrahydrofuran group improves aqueous solubility, a strategy applicable to the target compound for drug design .
- Phenethyl Group : Introduces steric hindrance, possibly reducing membrane permeability compared to smaller substituents like pyridin-2-ylmethyl .
Biological Activity
4-Ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a naphthalene ring, an ethoxy group, and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 342.41 g/mol. The sulfonamide functional group is known for its diverse biological activities, making such compounds significant in medicinal applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(aminomethyl)pyridine. This reaction is conducted in the presence of a base (e.g., triethylamine) in organic solvents like dichloromethane or tetrahydrofuran at room temperature.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form non-covalent interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and metabolism.
Comparative Analysis
To better understand the unique aspects of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide | Similar naphthalene core with different pyridine position | Potentially different biological activity profiles |
| 4-methyl-N-(naphthalenesulfonyl)aniline | Contains an aniline moiety instead of pyridine | Known for distinct antibacterial properties |
| N-(pyrimidin-2-yl)benzenesulfonamide | Features a benzenesulfonamide structure | Exhibits different pharmacological effects |
This table illustrates how variations in structure can lead to differing biological activities among sulfonamide compounds.
Case Studies and Research Findings
While specific case studies on this compound are sparse, research on similar compounds provides insights into its potential applications:
- Antibacterial Activity : A study demonstrated that naphthalene sulfonamides exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may share this property .
- Anti-inflammatory Studies : In vitro assays showed that certain naphthalene sulfonamides inhibited COX enzymes effectively, providing a basis for exploring the anti-inflammatory potential of this compound.
- FABP4 Inhibition : The identification of naphthalene sulfonamides as potent FABP4 inhibitors highlights the therapeutic potential of structurally related compounds in treating metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis involves sulfonylation of naphthalene derivatives followed by ethoxylation and amidation. A general protocol (adapted from naphthol sulfonamide synthesis) includes:
- Step 1 : React 1-naphthol with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 2 : Ethoxylation using K₂CO₃ and ethyl bromide in DMF under reflux (40–60°C, 4–6 hrs) .
- Step 3 : Coupling with 2-(aminomethyl)pyridine via nucleophilic substitution (room temperature, 2 hrs in dichloromethane).
- Characterization : Use NMR (¹H/¹³C) to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and LC-MS for purity (>95%). X-ray crystallography (if crystalline) resolves bond angles (e.g., C–S–N ~116–120°) .
Q. How can researchers validate the structural integrity of this compound against spectral data discrepancies?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from rotational isomers or solvent effects. Resolve by:
- Variable Temperature NMR : Assess conformational stability (e.g., –40°C to 60°C in DMSO-d₆).
- DFT Calculations : Compare experimental vs. computed spectra (B3LYP/6-31G* level) to identify dominant conformers .
- X-ray Diffraction : Confirm bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles (pyridine vs. naphthalene planes) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase (PDB ID: 3LXE). Focus on sulfonamide-Zn²+ interactions and pyridine π-stacking.
- ADMET Prediction : Apply SwissADME to assess bioavailability (TPSA >80 Ų may limit blood-brain barrier penetration) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to evaluate stability of ligand-protein complexes under physiological conditions .
Q. How can contradictory toxicity data (e.g., hepatic vs. renal effects) be resolved in preclinical studies?
- Methodological Answer :
- Species-Specific Analysis : Compare metabolite profiles (e.g., cytochrome P450 oxidation) in rodents vs. human hepatocytes.
- Dose-Response Studies : Use OECD TG 452 guidelines to identify NOAEL (No Observed Adverse Effect Level).
- Biomarker Screening : Measure urinary β-glucuronidase (renal toxicity) and serum ALT/AST (hepatic damage) .
Q. What experimental designs are recommended for studying enzyme inhibition kinetics with this compound?
- Methodological Answer :
- Steady-State Assays : Use fluorogenic substrates (e.g., 4-MU-β-D-glucuronide) to measure IC₅₀ values.
- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition by varying substrate concentrations.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
Data Contradiction & Optimization
Q. How should researchers address inconsistencies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Methodological Answer :
- Solvent Screening : Test solubility in 10+ solvents (e.g., PEG-400, ethanol, PBS pH 7.4) using nephelometry.
- Co-solvency Approach : Optimize DMSO-water ratios (e.g., 5% DMSO in PBS) for in vitro assays .
- Thermodynamic Solubility : Measure via shake-flask method (24 hrs equilibration) to avoid kinetic artifacts .
Q. What strategies optimize reaction yields when synthesizing derivatives of this sulfonamide?
- Methodological Answer :
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of bromonaphthalene intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C vs. 6 hrs conventional).
- DoE (Design of Experiments) : Apply Taguchi methods to screen variables (temperature, catalyst loading, solvent) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| LogP | 3.2 ± 0.3 (Predicted via ChemAxon) | |
| X-ray Bond Angle (C–S–N) | 118.68° ± 0.13° | |
| IC₅₀ (Carbonic Anhydrase) | 12 nM ± 1.5 (Fluorometric assay) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
